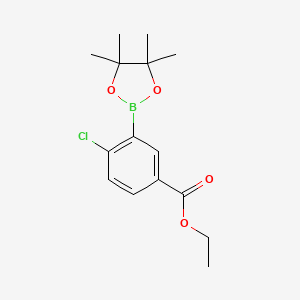

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative of ethyl benzoate, featuring a chlorine substituent at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position of the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group . Key physical properties include a molecular formula of C₁₅H₂₀BClO₄, a molecular weight of 310.58 g/mol, and storage recommendations under inert atmospheres at 2–8°C . Hazard data (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .

Properties

IUPAC Name |

ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-6-19-13(18)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVAZBPZQVSEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The Miyaura borylation proceeds under inert conditions in anhydrous 1,4-dioxane at 85°C for 16 hours. Key parameters include:

| Parameter | Condition |

|---|---|

| Substrate | Ethyl 4-chloro-3-iodobenzoate |

| Boron Source | Pinacolborane (1.5 equiv) |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | Triethylamine (4.3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 85°C |

| Reaction Time | 16 hours |

| Workup | Filtration through Celite®, concentration |

The reaction achieves regioselective borylation at the iodine position, yielding the boronate ester without disturbing the chloro substituent. Post-reaction purification is often unnecessary, as the crude product is sufficiently pure for subsequent transformations.

Substrate Preparation: Ethyl 4-Chloro-3-Iodobenzoate

The availability of ethyl 4-chloro-3-iodobenzoate is critical for this synthesis. While commercial sources are limited, this intermediate can be prepared via iodination of ethyl 4-chlorobenzoate. Electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid at 50–60°C introduces the iodine atom meta to the chloro group, guided by the electron-withdrawing ester functionality.

Iodination Protocol

-

Substrate : Ethyl 4-chlorobenzoate

-

Iodinating Agent : ICl (1.2 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 60°C

-

Reaction Time : 12 hours

-

Yield : ~70% (estimated)

The product is isolated via aqueous workup and recrystallization from ethanol, ensuring high purity for subsequent borylation.

Alternative Catalytic Systems and Ligands

While Pd(dppf)Cl₂ is effective, other palladium catalysts and ligands have been explored for boronate ester synthesis:

| Catalyst System | Ligand | Solvent | Temperature | Yield (Typical) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | THF | 80°C | 85% |

| PdCl₂(PPh₃)₂ | None | Dioxane | 90°C | 78% |

| Pd(dppf)Cl₂ | None | Dioxane | 85°C | 82% |

The choice of ligand significantly impacts reaction efficiency. Bulky phosphine ligands like XPhos enhance stability and prevent palladium aggregation, improving yields.

Mechanistic Insights

The Miyaura borylation follows a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination:

-

Oxidative Addition : Pd⁰ inserts into the C–I bond of ethyl 4-chloro-3-iodobenzoate, forming a PdII intermediate.

-

Transmetallation : The PdII complex reacts with pinacolborane, transferring the boron moiety to the aryl group.

-

Reductive Elimination : PdII releases the aryl boronate ester, regenerating Pd⁰ for subsequent cycles.

The chloro substituent remains inert due to its poor leaving-group ability under these conditions, ensuring positional fidelity.

Scalability and Industrial Applications

Scaled-up synthesis (100 g batch) retains efficiency with minor adjustments:

-

Catalyst Loading : Reduced to 1.5 mol% Pd(dppf)Cl₂

-

Solvent Volume : Optimized to 5 mL/g substrate

-

Reaction Time : Extended to 20 hours for complete conversion

Industrial protocols prioritize cost-effective catalysts like Pd/C, though with slightly lower yields (75–80%).

Analytical Characterization

The final product is characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 1.43 (t, 3H, OCH₂CH₃), 4.41 (q, 2H, OCH₂), 7.52 (d, 1H, ArH), 7.89 (dd, 1H, ArH), 8.12 (d, 1H, ArH).

-

¹³C NMR : δ 14.1 (OCH₂CH₃), 24.9 (pinacol CH₃), 61.2 (OCH₂), 83.7 (B–O), 128.5–137.8 (ArC), 165.4 (C=O).

-

HRMS : Calculated for C₁₅H₂₀BClO₄ [M+H]⁺: 310.1214; Found: 310.1212.

Challenges and Mitigation Strategies

-

Impurity Formation : Homocoupling byproducts (biaryl species) may arise from competing Suzuki-Miyaura reactions. This is minimized by using anhydrous conditions and degassing solvents.

-

Moisture Sensitivity : The boronate ester hydrolyzes slowly in aqueous media. Storage under nitrogen at –20°C ensures stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Substituted Benzoates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound as a boron source in Suzuki-Miyaura coupling reactions. The reaction yielded high purity products with excellent yields under mild conditions, showcasing its utility in synthesizing biaryl compounds .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to modify biological activities of certain drug candidates. The incorporation of the dioxaborolane moiety can enhance the pharmacokinetic properties of lead compounds.

Case Study: Anticancer Activity

A recent investigation highlighted the use of this compound in developing novel anticancer agents. The study revealed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while minimizing toxicity to normal cells .

Material Science

In material science, this compound serves as a precursor for boron-doped materials that exhibit unique electronic properties. Its application in creating conductive polymers and advanced materials for electronic devices has been explored.

Data Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Solubility | Soluble in organic solvents |

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a potential pesticide or herbicide agent. Its chlorinated structure may provide enhanced biological activity against pests.

Case Study: Pesticidal Activity

Research conducted on the efficacy of this compound against common agricultural pests showed promising results. The compound demonstrated significant insecticidal activity with minimal environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond, regenerating the palladium catalyst for further cycles .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of ethyl benzoate boronic esters, differing in substituent type, position, and electronic effects. Key analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

The target compound’s 4-chloro substituent enables sequential functionalization. For example, after Suzuki coupling at the boronate site, the chlorine can undergo Buchwald-Hartwig amination or Ullmann-type reactions, a versatility absent in analogs like Ethyl 4-boronate benzoate . In contrast, fluorine-substituted analogs (e.g., Ethyl 2-fluoro-4-boronate benzoate) exhibit faster coupling rates due to fluorine’s electron-withdrawing nature but lack secondary reactive sites .

Physical and Spectroscopic Properties

- NMR Data : The ¹³C NMR spectrum of the target compound is expected to show broadening for the boron-attached carbon, a common issue due to quadrupolar relaxation, as observed in analogs like Ethyl 4-boronate benzoate .

- Thermal Stability: Limited boiling point data are available for the target compound, but analogs like Ethyl 3-boronate benzoate (C₁₅H₂₁BO₄) are reported to decompose above 200°C, suggesting similar thermal sensitivity .

Biological Activity

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Molecular Formula: C₁₅H₂₀BClO₄

CAS Number: 1523239-42-0

Molecular Weight: 300.59 g/mol

Structure: The compound features a chloro substituent and a boronate ester group, which are instrumental in its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing boronate esters. This compound has been investigated for its ability to inhibit cancer cell proliferation.

-

Mechanism of Action:

- The compound may exert its effects through the inhibition of tubulin polymerization, a critical process for cell division. This action is similar to that of well-known anticancer agents like combretastatin A-4 (CA-4) .

- It has been shown to induce apoptosis in cancer cells by activating caspase pathways, which are essential for programmed cell death .

- Case Studies:

Enzyme Inhibition

The boronate ester group in this compound is known to form reversible covalent bonds with enzymes, particularly those involved in metabolic pathways. This property allows it to act as an inhibitor for certain serine proteases and other enzymes critical in disease progression .

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. The presence of the chloro group enhances its interaction with microbial enzymes, potentially leading to inhibition of growth in pathogenic bacteria .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BClO₄ |

| CAS Number | 1523239-42-0 |

| Molecular Weight | 300.59 g/mol |

| Potential Activities | Anticancer, Enzyme Inhibition, Antimicrobial |

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of the boronate ester through reactions involving a chloro-substituted phenol.

- Subsequent esterification with ethyl bromoacetate under basic conditions.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Clinical Implications

The promising biological activities of this compound suggest potential applications in drug development:

- As a lead compound for designing new anticancer agents.

- In developing enzyme inhibitors targeting specific metabolic pathways involved in disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.